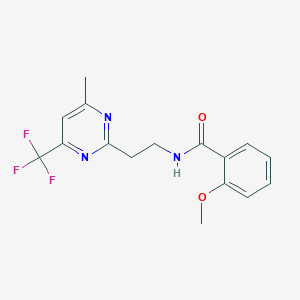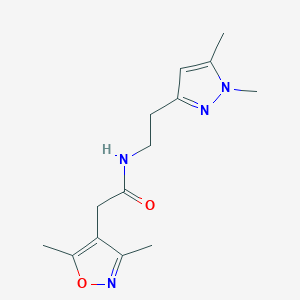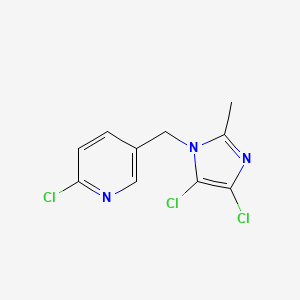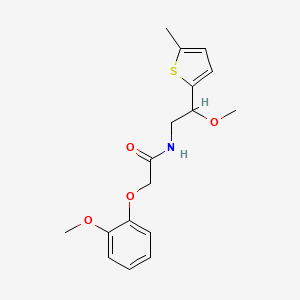![molecular formula C25H22ClN7O2 B2688035 2-(4-chlorophenoxy)-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide CAS No. 1005974-79-7](/img/structure/B2688035.png)
2-(4-chlorophenoxy)-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide is a useful research compound. Its molecular formula is C25H22ClN7O2 and its molecular weight is 487.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radioligand Imaging Applications
The compound is part of a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides reported as selective ligands of the translocator protein (18 kDa), which are significant in the context of positron emission tomography (PET) for in vivo imaging of neuroinflammatory processes. A notable derivative, DPA-714, designed with a fluorine atom for labeling with fluorine-18, allows for effective imaging using PET, showcasing the compound's relevance in radioligand synthesis and neuroimaging applications (Dollé et al., 2008).
In Vitro Biological Evaluation
Further investigations into novel pyrazolo[1,5-a]pyrimidines closely related to DPA-714 revealed subnanomolar affinity for the translocator protein 18 kDa (TSPO), emphasizing the compound's utility in studying neuroinflammation. These compounds, including radiolabeled derivatives, demonstrated potential as in vivo PET radiotracers, highlighting their significance in neuroinflammation PET imaging studies (Damont et al., 2015).
Anticancer Activity
The compound belongs to a class explored for new anticancer agents, with different aryloxy groups attached to the pyrimidine ring, indicating a notable anticancer activity against multiple cancer cell lines. This demonstrates the compound's potential application in the development of novel anticancer therapies (Al-Sanea et al., 2020).
Synthesis of Isoxazolines and Isoxazoles
The compound is related to research into the synthesis of novel isoxazolines and isoxazoles through cycloaddition reactions, showcasing its role in the development of new heterocyclic compounds with potential biological activities (Rahmouni et al., 2014).
Peripheral Benzodiazepine Receptor Imaging
The compound's framework is instrumental in the synthesis of radiolabeled compounds for PET imaging, targeting the peripheral benzodiazepine receptors (PBRs), which are relevant in neurodegenerative disorders. This underscores its application in the study and potentially the diagnosis of neurodegenerative diseases (Fookes et al., 2008).
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN7O2/c1-15-5-4-6-21(17(15)3)32-24-20(12-29-32)25(28-14-27-24)33-22(11-16(2)31-33)30-23(34)13-35-19-9-7-18(26)8-10-19/h4-12,14H,13H2,1-3H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRZFKSRELVWIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=C(C=C5)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(1R,2R)-2-cyclopropanesulfonamidocyclohexyl]carbamate](/img/structure/B2687958.png)
![2-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2687959.png)

![3-(4-ethoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2687962.png)


![4-[(4-Fluorobenzyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B2687966.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenylethanone](/img/structure/B2687968.png)

![4-[(3,7-Dimethyl-1-bicyclo[3.3.1]nonanyl)methoxy]-3-ethoxybenzaldehyde](/img/structure/B2687973.png)


